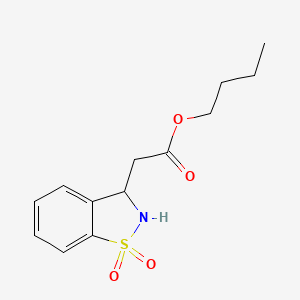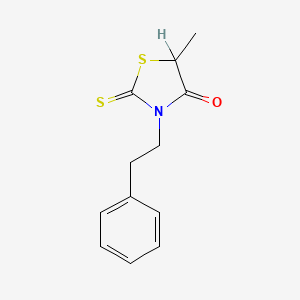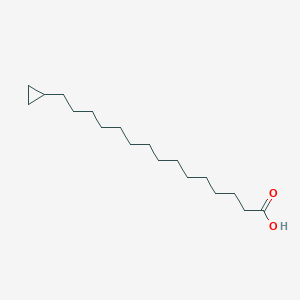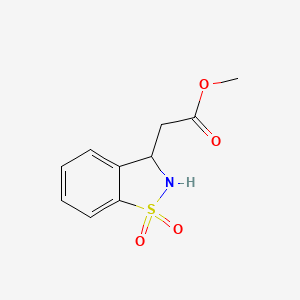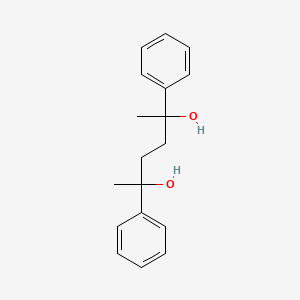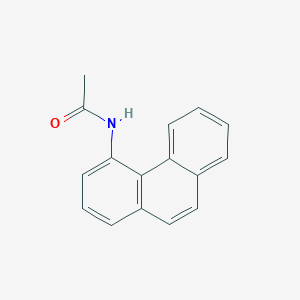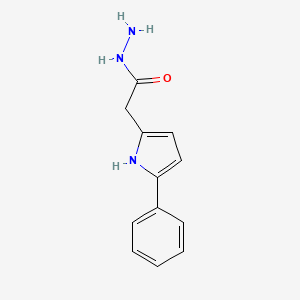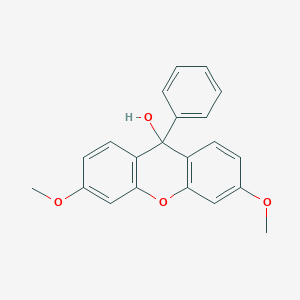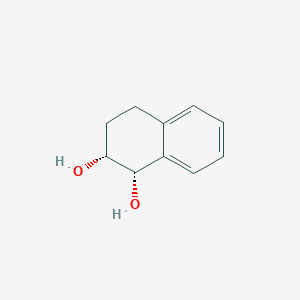
(1S,2R)-1,2,3,4-tetrahydronaphthalene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1,2,3,4-tetrahydronaphthalene-1,2-diol is a chiral diol compound with significant importance in organic chemistry. It is characterized by its two hydroxyl groups attached to a tetrahydronaphthalene ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1,2,3,4-tetrahydronaphthalene-1,2-diol can be achieved through several methods. One common approach involves the reduction of naphthalene derivatives using chiral catalysts to ensure the correct stereochemistry. Another method includes the dihydroxylation of tetrahydronaphthalene using osmium tetroxide in the presence of chiral ligands to achieve the desired enantiomer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and enantioselectivity, often employing advanced chiral catalysts and high-pressure hydrogenation equipment .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1,2,3,4-tetrahydronaphthalene-1,2-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of tetrahydronaphthalene derivatives with different functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride or thionyl chloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like tosyl chloride, thionyl chloride, and phosphorus tribromide are frequently used.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydronaphthalene derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
(1S,2R)-1,2,3,4-tetrahydronaphthalene-1,2-diol has numerous applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and natural products.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biocatalysis.
Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which (1S,2R)-1,2,3,4-tetrahydronaphthalene-1,2-diol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups play a crucial role in forming hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s stereochemistry is essential for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol: The enantiomer of the compound with different stereochemistry.
1,2-dihydronaphthalene: A related compound lacking the hydroxyl groups.
1,2-naphthalenediol: A similar compound with a different ring structure.
Uniqueness
(1S,2R)-1,2,3,4-tetrahydronaphthalene-1,2-diol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its reactivity in various chemical transformations make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
21016-53-5 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(1S,2R)-1,2,3,4-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C10H12O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-12H,5-6H2/t9-,10+/m1/s1 |
InChI Key |
KMQJJAOZMONGLS-ZJUUUORDSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@@H]([C@@H]1O)O |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






